molecular formula C19H19N5O3 B2900884 (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone CAS No. 2034501-34-1

(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone

Cat. No. B2900884
CAS RN: 2034501-34-1
M. Wt: 365.393
InChI Key: JRMQCLBJEDGUJH-UHFFFAOYSA-N
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Description

(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone is a chemical compound that has been widely studied for its potential applications in scientific research. It is a synthetic molecule that has been developed for its ability to interact with specific biological targets, making it useful for studying various biological processes.

Mechanism of Action

The mechanism of action of (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone is not fully understood, but it is believed to act by binding to specific sites on biological targets and altering their activity. It may also have an effect on cellular signaling pathways, leading to changes in gene expression and other cellular processes.
Biochemical and Physiological Effects:
(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone has been shown to have a range of biochemical and physiological effects, depending on the specific target it interacts with. It has been shown to have activity against enzymes involved in cancer cell growth, as well as receptors involved in pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone in lab experiments is its ability to interact with specific biological targets, allowing researchers to study the effects of altering their activity. However, its synthetic nature and complex synthesis method may limit its availability and use in certain research settings.

Future Directions

There are many potential future directions for research involving (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone, including studies of its activity against specific biological targets, its potential use in drug discovery, and its effects on cellular signaling pathways. Further research may also explore the use of modified versions of the compound to improve its efficacy and reduce potential side effects.

Synthesis Methods

The synthesis of (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone involves several steps, including the reaction of quinoxaline with piperidine, followed by the addition of 6-methoxypyrazine-2-carboxylic acid. The resulting product is then treated with a reagent such as thionyl chloride to yield the final compound.

Scientific Research Applications

(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone has been used in a variety of scientific research applications, including studies of cellular signaling pathways, protein-protein interactions, and drug discovery. It has been shown to have activity against a range of biological targets, including enzymes, receptors, and ion channels.

properties

IUPAC Name

[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]-quinoxalin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c1-26-17-10-20-11-18(23-17)27-13-5-4-8-24(12-13)19(25)16-9-21-14-6-2-3-7-15(14)22-16/h2-3,6-7,9-11,13H,4-5,8,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMQCLBJEDGUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(quinoxalin-2-yl)methanone

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